![molecular formula C8H13IO2 B3116079 8-Iodo-1,4-dioxaspiro[4.5]decane CAS No. 213833-68-2](/img/structure/B3116079.png)
8-Iodo-1,4-dioxaspiro[4.5]decane
Overview
Description
It is synthesized via halogenation of 1,4-dioxaspiro[4.5]decan-8-ol using iodine under standard conditions, yielding a 74% isolated product as an oil . Its structure is confirmed by ¹H NMR (δ 4.49–4.32 ppm for the methine proton adjacent to iodine, and δ 3.83–4.01 ppm for dioxolane ring protons) . The iodine substituent at the 8-position imparts unique reactivity, particularly in radical-mediated reactions, such as halogen-atom transfer (XAT) for indole synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,4-dioxaspiro[4.5]decane typically involves the iodination of 1,4-dioxaspiro[4.5]decane. One common method is the reaction of 1,4-dioxaspiro[4.5]decane with iodine in the presence of a strong base such as N,N,N’,N’-tetramethylguanidine (TMG) in ethanol at reflux conditions . This reaction results in the substitution of a hydrogen atom with an iodine atom at the 8th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The iodine atom can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-1,4-dioxaspiro[4.5]decane, while coupling reactions could produce more complex spirocyclic compounds.
Scientific Research Applications
8-Iodo-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Iodo-1,4-dioxaspiro[4.5]decane is not well-documented. its reactivity is primarily due to the presence of the iodine atom, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
The following table and analysis compare 8-Iodo-1,4-dioxaspiro[4.5]decane with structurally related spirocyclic compounds, focusing on substituents, reactivity, and applications.
Table 1: Structural and Functional Comparisons
Key Comparative Findings
In contrast, 8-Methoxy and 8-Aminomethyl derivatives lack radical-stabilizing halogens, limiting their utility in XAT or photocatalysis .
Synthetic Applications 8-Iodo derivative: Critical in indole synthesis via XAT, leveraging iodine’s polarizability for efficient halogen transfer . Bis-ketal (2,2′-bi-1,4-dioxaspiro[4.5]decane): Forms linear polymer chains due to its symmetrical structure, highlighting its role in polymer chemistry . 8-Methoxy derivative: Hydrolyzes to 4-methoxycyclohexanone, a key intermediate for bioactive molecules like 1-amino-4-methoxycyclohexanecarbonitrile .
The aminomethyl derivative (C₉H₁₇NO₂) poses general handling risks typical of amines, including skin and respiratory irritation .
Structural Influence on Physical Properties Methoxy and allylidene substituents increase molecular weight and alter solubility. For example, 8-Methoxy-1,4-dioxaspiro[4.5]decane (C₉H₁₆O₃) is hydrophilic compared to the hydrophobic iodo analog . The bis-ketal derivative (C₁₆H₂₄O₄) exhibits rigid, linear packing in crystal structures, unlike the monofunctionalized spiro compounds .
Biological Activity
8-Iodo-1,4-dioxaspiro[4.5]decane is a spirocyclic compound recognized for its unique structural features and potential biological activities. With the molecular formula and a molecular weight of approximately 268.09 g/mol, this compound has garnered interest in medicinal chemistry for its possible applications in drug development and therapeutic interventions.
Structural Characteristics
The compound features a spirocyclic ketal structure with an iodine substituent at the 8th position, which enhances its reactivity compared to non-halogenated analogs. It typically appears as a white or yellowish crystalline solid with a melting point of 90-92 °C and is soluble in organic solvents such as chloroform and ethyl acetate, but only slightly soluble in water .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Mechanistic studies have shown that it can block cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to inhibit pathways involved in cell growth suggests its potential as a therapeutic agent against cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide and prostaglandins, which are key mediators in inflammatory responses. This dual action makes it a candidate for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including the reaction of cyclohexanone with ethylene glycol under acidic conditions. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Comparative Studies
A comparative analysis with similar compounds reveals the unique characteristics of this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,4-Dioxaspiro[4.5]decane | Spirocyclic structure without halogen | Basic spirocyclic framework |
8-Cyano-1,4-dioxaspiro[4.5]decane | Contains cyano group instead of iodine | Different reactivity due to cyano group |
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | Carboxaldehyde functional group | Reactivity related to aldehyde functionality |
The presence of the iodine substituent not only enhances reactivity but also opens avenues for further functionalization that could lead to novel therapeutic agents.
Future Directions in Research
Ongoing research is focused on elucidating the full biological profile of this compound, particularly its interactions with various biological targets and pathways involved in disease processes. Investigations into its pharmacokinetics and safety profiles are essential for advancing its potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 8-Iodo-1,4-dioxaspiro[4.5]decane?
The synthesis typically involves iodination of a spirocyclic precursor. Key parameters include:
- Solvent system : A 1:1 acetone-water mixture at 0.5 M concentration to balance solubility and reactivity .
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., ring-opening) .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended for isolating the iodinated product .
Q. How is this compound characterized spectroscopically?
- <sup>1</sup>H NMR : Peaks for equatorial/axial protons on the spiro carbon appear as distinct multiplets (δ 1.5–2.5 ppm). The iodo group causes deshielding of adjacent protons .
- IR spectroscopy : Absence of carbonyl stretches (~1700 cm<sup>-1</sup>) confirms the ketal structure; C-I stretches appear near 500 cm<sup>-1</sup> .
- Mass spectrometry : Molecular ion [M]<sup>+</sup> at m/z 282 (C7H11IO2), with fragments at m/z 155 (loss of I) .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile solvents or iodine vapors .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The C-I bond in this compound serves as a versatile electrophile:
- Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl derivatives .
- Nucleophilic substitution : Iodide displacement by amines or thiols requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) .
Q. How can contradictions in reported spectroscopic data be resolved?
Discrepancies in NMR or IR spectra may arise from:
- Solvent effects : Compare data in identical solvents (e.g., CDCl3 vs. DMSO-d6) .
- Conformational dynamics : Variable-temperature NMR can reveal ring-flipping equilibria .
- Purity verification : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity before spectral analysis .
Q. What role does this compound play in drug discovery?
The spirocyclic framework is a privileged structure in medicinal chemistry:
- Bioisostere : The iodine atom can mimic hydrophobic groups in target binding .
- Prodrug synthesis : Used to prepare analogs of antiviral or anticancer agents via late-stage functionalization .
- Metabolic stability : The ketal group resists hydrolysis, enhancing in vivo stability compared to linear analogs .
Q. Methodological Recommendations
- Synthetic optimization : Use design of experiments (DoE) to evaluate solvent ratios and catalyst loadings .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .
- Biological assays : Screen derivatives against kinase or protease targets due to spirocycles' affinity for ATP-binding pockets .
Properties
IUPAC Name |
8-iodo-1,4-dioxaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVFMHBEQNPBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1I)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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